molecular formula C14H23NO5 B11840476 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B11840476
M. Wt: 285.34 g/mol
InChI Key: UGYLYTVWMMYRPI-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The spirocyclic structure imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. This is followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • 2-(Allyloxy)carbonyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
  • tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Uniqueness

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-7-14(9-15)6-4-5-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

UGYLYTVWMMYRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)C(=O)O

Origin of Product

United States

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